Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate typically involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The process can be carried out under flow conditions, which allows for better control over reaction parameters and improved safety profiles . The reaction is performed at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The scalability of the synthesis is crucial for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex oxazole derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phenyl group or ester groups can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Manganese dioxide is commonly used as an oxidizing agent.
Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.
Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can have different functional groups attached to the oxazole ring .
Wissenschaftliche Forschungsanwendungen
Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity . The exact molecular targets and pathways involved depend on the specific application and the structure of the compound.
Vergleich Mit ähnlichen Verbindungen
- Diethyl 2-phenyl-1,3-oxazole-4,5-dicarboxylate
- 3,4-diethyl 1,2,5-oxadiazole-3,4-dicarboxylate
- Ethyl 5-phenyl-1,2-oxazole-3-carboxylate
Comparison: Diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate is unique due to its specific substitution pattern on the oxazole ring. This substitution pattern can influence its reactivity and the types of reactions it can undergo. Compared to similar compounds, it may have different biological activities and applications, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C15H15NO5 |
---|---|
Molekulargewicht |
289.28 g/mol |
IUPAC-Name |
diethyl 5-phenyl-1,2-oxazole-3,4-dicarboxylate |
InChI |
InChI=1S/C15H15NO5/c1-3-19-14(17)11-12(15(18)20-4-2)16-21-13(11)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 |
InChI-Schlüssel |
HDLJNESJOOIEKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(ON=C1C(=O)OCC)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.